MAO-B vs. MAO-A Selectivity Profile of 4-Chloro-6-methoxyquinolin-2(1H)-one
4-Chloro-6-methoxyquinolin-2(1H)-one demonstrates a marked selectivity for MAO-B over MAO-A, with an IC50 of 1,130 nM against MAO-B compared to >100,000 nM against MAO-A, yielding an approximately >88-fold selectivity [1]. This contrasts with many unsubstituted or differently substituted quinolin-2(1H)-one derivatives that exhibit non-selective or pan-MAO inhibition profiles [2].
| Evidence Dimension | IC50 for MAO-B and MAO-A inhibition |
|---|---|
| Target Compound Data | MAO-B IC50: 1,130 nM; MAO-A IC50: >100,000 nM |
| Comparator Or Baseline | Class-level baseline: MAO-A IC50 value for same compound |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes, human enzymes [1] |
Why This Matters
This selectivity profile is critical for researchers investigating MAO-B-specific pathways (e.g., Parkinson's disease, neuroprotection) without confounding MAO-A inhibition that can lead to off-target cardiovascular or dietary interaction effects.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961) - 4-Chloro-6-methoxyquinolin-2(1H)-one Affinity Data. View Source
- [2] Santana, L.; González-Díaz, H.; Quezada, E.; Uriarte, E.; Yáñez, M.; Viña, D.; Orallo, F. Quantitative structure-activity relationship and complex network approach to monoamine oxidase A and B inhibitors. J. Med. Chem. 2008, 51 (21), 6740-6751. View Source
